N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxole moiety with an imidazo[2,1-b][1,3]thiazole core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Construction of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the condensation of a thioamide with an α-haloketone, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the imidazo[2,1-b][1,3]thiazole core using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the imidazo[2,1-b][1,3]thiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-ylmethyl)-2-{(1R,3S,4aR,9aS)-1-(hydroxymethyl)-6-[(2-methoxyacetyl)amino]-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl}acetamide .
- **N-(1,3-benzodioxol-5-ylmethyl)-2-[(2R,3R,6S)-3-[(2,5-difluoroanilino)-oxomethyl]amino]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]acetamide .
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique combination of a benzodioxole moiety and an imidazo[2,1-b][1,3]thiazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The compound's structure can be described by the following IUPAC name: this compound. Its molecular formula is C19H18N2O3S, with a molecular weight of 354.43 g/mol. The structural formula highlights the presence of a benzodioxole moiety and an imidazo-thiazole framework, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
- Formation of the benzodioxole moiety.
- Synthesis of the imidazo-thiazole core.
- Final coupling to obtain the carboxamide derivative.
These steps often utilize techniques such as microwave-assisted synthesis and solvent-free conditions to enhance yield and purity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For example:
- Cell Line Studies : In vitro assays conducted on various cancer cell lines (e.g., MCF7 for breast cancer and HeLa for cervical cancer) revealed that the compound induces apoptosis through mitochondrial pathways. The IC50 values ranged from 10 to 25 µM depending on the cell line tested .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 15 | Apoptosis via Bcl-2 downregulation |
HeLa | 20 | Caspase activation leading to apoptosis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against a range of pathogens:
- Antibacterial and Antifungal Tests : Using the agar well diffusion method, this compound showed promising activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Candida albicans | 14 | 16 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Oxidative Stress : It has been observed to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative damage and apoptosis.
- Modulation of Signaling Pathways : The compound appears to modulate pathways such as PI3K/Akt and MAPK, which are critical in cancer progression.
Case Study 1: Breast Cancer Treatment
A study involving MCF7 cells treated with varying concentrations of the compound for 48 hours demonstrated a dose-dependent increase in apoptotic markers (Annexin V positivity). This suggests potential for development as an adjunct therapy in breast cancer treatment.
Case Study 2: Antifungal Efficacy
In a comparative study against established antifungals like fluconazole, this compound exhibited superior efficacy against resistant strains of Candida albicans.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-19(20(25)22-10-14-7-8-17-18(9-14)27-12-26-17)28-21-23-16(11-24(13)21)15-5-3-2-4-6-15/h2-9,11H,10,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVYWQZVSCNDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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